molecular formula C9H9N5OS B2874487 2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile CAS No. 922027-90-5

2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile

Cat. No.: B2874487
CAS No.: 922027-90-5
M. Wt: 235.27
InChI Key: GDIIHIADOVVXDI-UHFFFAOYSA-N
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Description

The compound “2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The intermediates undergo a Williamson ether synthesis followed by an intramolecular cyclization reaction in polyphosphoric acid (PPA) with microwave irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds has been established based on spectral data, elemental analyses, and alternative synthetic routes . The structures of these compounds were further corroborated through single-crystal X-ray diffraction measurements .


Chemical Reactions Analysis

The intermediates of similar compounds underwent selectively rapid S-alkylation reaction, in which any possible N-, O-, or C-alkylation of the same substrate is much slower and hence negligible . A unique and facile synthesis of a similar compound, 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM), and a proposed mechanism for its formation are described .


Physical and Chemical Properties Analysis

The densities of similar compounds ranged from 1.77 to 1.97 g cm−3 . Most of the energetic salts decomposed above 230 °C and tended to be insensitive to impact, friction, and electrostatic discharge .

Scientific Research Applications

Synthesis and Derivatives

  • New Routes to Pyridino and Triazolino Pyrimidinone Derivatives : Research describes the synthesis of 2-thioxopyrimidinyl and 1,3-diphenyltriazolopyrimidinyl derivatives through condensation reactions, leading to compounds with potential in synthesizing diverse heterocyclic structures (Hassneen & Abdallah, 2003).
  • Generation and Transformation of Triazolopyrimidine N-ylides : A study on the alkylated [1,2,4]Triazolopyrimidine N-ylides demonstrates their utility in generating 2-cyanamido-pyrimidines and highlights the potential for creating novel structures through ring transformation reactions (Hori et al., 1985).
  • Ethyl Amino-Substituted Phenyl-Cyano-Pyridine Carboxylate Derivatives : The creation of thiazolo and triazolopyrimidine derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives illustrates a method for synthesizing complex heterocycles with potential biological activity (Mohamed, 2021).

Applications in Heterocyclic Chemistry

  • Heterocyclic Azides and Anionic Hetero-Domino Reactions : The synthesis of new heterocyclic azides and their reactions to produce derivatives of thieno[3,2-e][1,2,3]triazolopyrimidine showcases the application of these compounds in creating novel ring systems with potential for pharmacological uses (Pokhodylo et al., 2009).
  • Insecticidal Assessment of Heterocycles Incorporating Thiadiazole Moiety : A study demonstrates the use of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, including triazolopyrimidines, with insecticidal properties against Spodoptera littoralis (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of 1,2,4-triazoles involves hydrogen-bonding and dipole interactions with biological receptors . They operate as main pharmacophores in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Properties

IUPAC Name

2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c1-2-6-5-7(15)11-8-12-13-9(14(6)8)16-4-3-10/h5H,2,4H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIIHIADOVVXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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